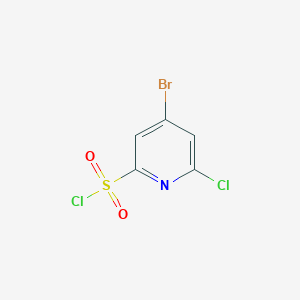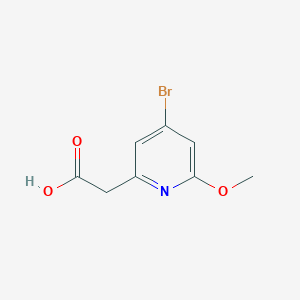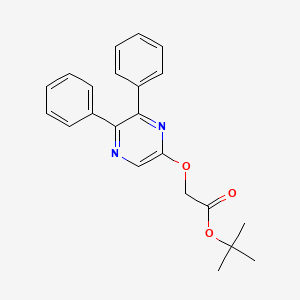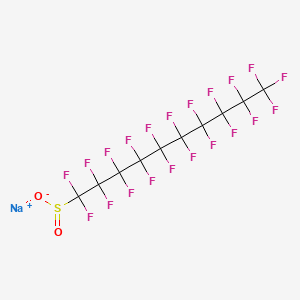
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate: is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate typically involves the fluorination of decane derivatives followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The sulfonation step is usually carried out in reactors designed to withstand the corrosive nature of the sulfonating agents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Products may include various oxidized fluorinated derivatives.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted products where fluorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis due to its unique reactivity.
- Acts as a precursor for the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in biological imaging due to its fluorine content.
Medicine:
- Explored for its potential in drug delivery systems, leveraging its stability and reactivity.
Industry:
- Utilized in the production of specialized materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in various industrial processes and known for its stability.
Uniqueness: Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate is unique due to its specific fluorination pattern and the presence of a sulfonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications that require high stability and reactivity.
Propriétés
Formule moléculaire |
C10F21NaO2S |
|---|---|
Poids moléculaire |
606.13 g/mol |
Nom IUPAC |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate |
InChI |
InChI=1S/C10HF21O2S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)34(32)33;/h(H,32,33);/q;+1/p-1 |
Clé InChI |
SRZVSXCCIRWUGB-UHFFFAOYSA-M |
SMILES canonique |
C(C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


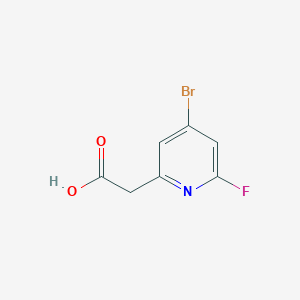
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
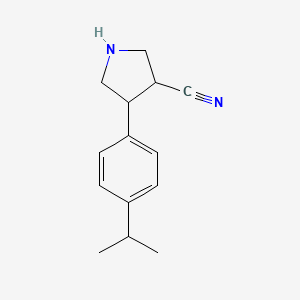
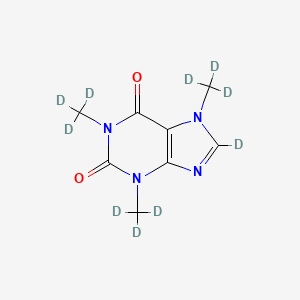

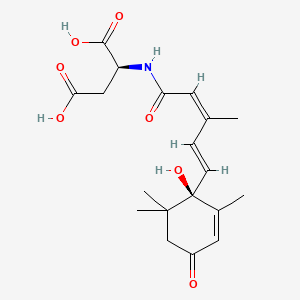

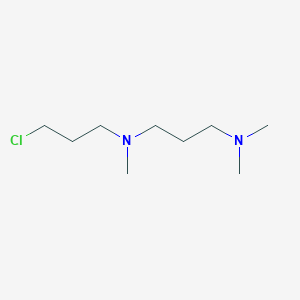
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
